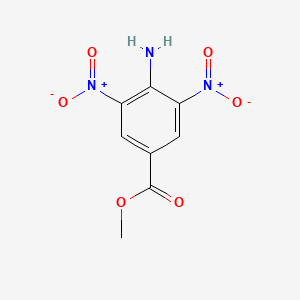

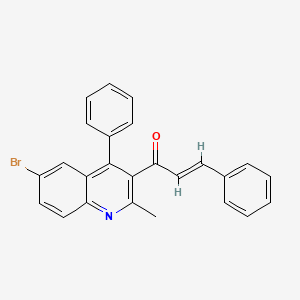

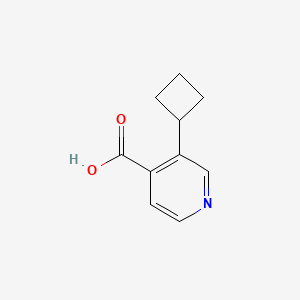

![molecular formula C9H14O B2517386 1-Spiro[2.4]heptan-6-ylethanone CAS No. 2416243-40-6](/img/structure/B2517386.png)

1-Spiro[2.4]heptan-6-ylethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Spiro[2.4]heptan-6-ylethanone is a compound that belongs to the class of spiro compounds, which are characterized by a bicyclic system where two rings are joined through a single atom. The spiro[2.4]heptane moiety indicates a seven-membered ring system with a spiro connection at the second and fourth carbon atoms. This structure is of interest due to its potential applications in various fields, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of spiro compounds with a heptane backbone can be complex due to the strain in the bicyclic system and the need for precise control over the formation of the spiro center. For example, the synthesis of spiro[2.4]hepta-4,6-dien-1-ylmethanol, a related compound, involves a reaction with phenyltriazolinedione (PTAD) that leads to a novel rearrangement and the formation of a complex product with a tetrahydrocyclopenta[b]cyclopropa[c]furan moiety . This indicates that the synthesis of spiro[2.4]heptane derivatives can involve unexpected pathways and rearrangements, which are influenced by the functional groups present in the starting materials.

Molecular Structure Analysis

The molecular structure of spiro compounds is often unique due to the presence of the spiro center. In the case of spiro[2.4]heptan-6-ylethanone, the structure would be expected to show significant strain due to the bicyclic nature and the size of the rings involved. Computational chemistry can be used to assess the structures, conformations, energies, and strain energies of such molecules . The analysis of related spiro compounds, such as spiro[3.3]hept-1-ylidene, has shown that they can assume distinct geometric conformations that influence their reactivity and the outcomes of chemical reactions .

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of spiro compounds are largely determined by their molecular structure. The presence of a spiro center can lead to unique optical and electronic properties. For example, optically active spiro[3.3]heptane-2,6-dicarboxylic acid derivatives have been shown to exhibit significant optical rotation, which varies with the solvent and the number of spiro units . Additionally, the antibacterial activities of oxazolidinones with spiro[2,4]heptane moieties have been investigated, revealing that the presence of a fluoro group can enhance antibacterial potency . These findings suggest that the incorporation of a spiro[2.4]heptane moiety into various compounds can significantly affect their biological and physical properties.

科学的研究の応用

Organocatalytic Synthesis and Biological Activities

Spiro compounds, including structures related to 1-Spiro[2.4]heptan-6-ylethanone, are synthesized using organocatalytic methods to achieve high enantiopurity and structural diversity. These compounds exhibit significant biological activities, making them valuable in medicinal chemistry. For example, Xiao-Hua Chen et al. (2009) developed an enantioselective organocatalytic approach to synthesize spiro[pyrrolidin-3,3'-oxindoles] with high enantiopurity, suggesting potential in drug development due to their biological relevance (Chen et al., 2009).

Structural Analyses and Drug Discovery Applications

Anton V. Chernykh et al. (2015) explored the synthesis and structural analysis of angular monoprotected diamines based on the spiro[3.3]heptane scaffold. Their work highlights the similarity between spiro[3.3]heptane and cyclohexane scaffolds, providing insights into their use as building blocks in drug discovery, particularly as surrogates for cyclohexane derivatives to optimize ADME parameters of lead compounds (Chernykh et al., 2015).

Novel Synthesis Approaches for Spiro-fused Compounds

The directed synthesis of spiro-fused compounds, such as diarylethenes, demonstrates the versatility of spiro compounds in generating photochromic properties. M. Y. Belikov et al. (2015) utilized tetracyanoethylated 1,2-diarylethanones with morpholine for the synthesis of spiro-fused diarylethenes, indicating potential applications in materials science and photochromic technology (Belikov et al., 2015).

Asymmetric Synthesis and Medicinal Chemistry

Tang-Lin Liu et al. (2011) described the synthesis of 5-aza-spiro[2,4]heptanes via catalytic asymmetric 1,3-dipolar cycloaddition, highlighting the utility of spiro compounds in asymmetric synthesis and their potential as structural motifs in drug discovery (Liu et al., 2011).

Fluorinated Spiro[3.3]heptane Compounds

Anton V. Chernykh et al. (2016) synthesized fluorinated analogs based on the spiro[3.3]heptane motif, demonstrating the potential of these compounds in medicinal chemistry due to their unique three-dimensional shape and pattern of fluorine substitution. This work highlights the relevance of spiro compounds in the development of novel therapeutic agents (Chernykh et al., 2016).

特性

IUPAC Name |

1-spiro[2.4]heptan-6-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O/c1-7(10)8-2-3-9(6-8)4-5-9/h8H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPPPXWVFVWLWTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2(C1)CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

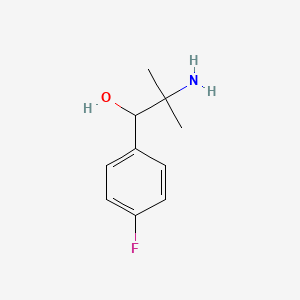

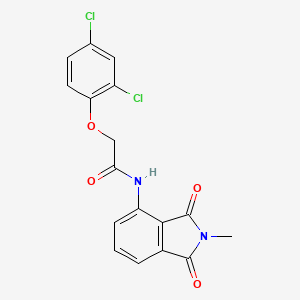

![N-(2,5-dimethylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2517305.png)

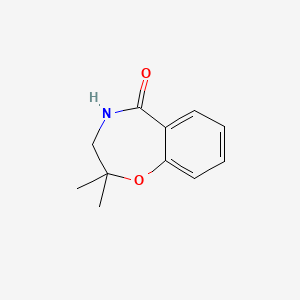

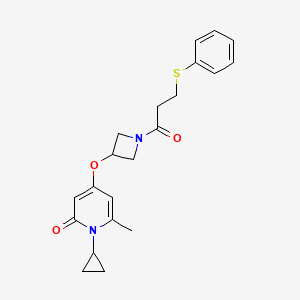

![5-chloro-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2517315.png)

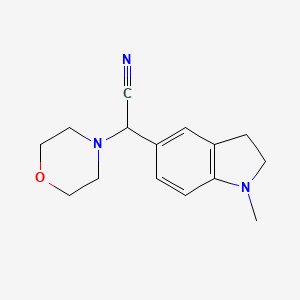

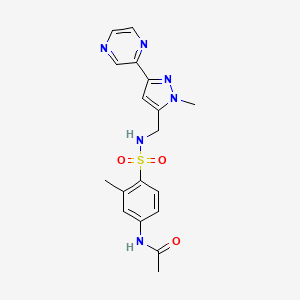

![3-[(2-chlorophenyl)methyl]-1-methyl-8-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2517322.png)

![3-ethyl-N-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2517323.png)